molecular formula C12H12Cl2N2O B2499622 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride CAS No. 2138005-71-5

5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B2499622
CAS No.: 2138005-71-5
M. Wt: 271.14
InChI Key: PHQUVFCRPFHNPG-UHFFFAOYSA-N
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Description

5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride is a high-purity chemical compound offered for life science and pharmaceutical research. This small molecule features a dihydropyridin-2-one scaffold substituted with an amino group and a (3-chlorophenyl)methyl moiety, a structural motif known in medicinal chemistry . Compounds based on the 1,2-dihydropyridin-2-one (2-pyridone) core are of significant research value as key intermediates in the synthesis of more complex heterocyclic systems and due to their diverse biological activities . Research into analogous 3-(arylmethyl)aminopyridine-2(1H)-ones has demonstrated their potential to exhibit antiradical activity, suggesting utility in studies of oxidative stress . Furthermore, the dihydropyridin-2-one structure is a privileged scaffold in drug discovery, frequently serving as a building block for potential therapeutics targeting the central nervous system . The related 5-(2-pyridyl)-1,2-dihydropyridin-2-one, for instance, is used in the synthesis of AMPA receptor antagonists, which are investigated for neurological diseases involving dysfunctional glutamatergic neurotransmission . This compound is provided as a solid powder and should be stored at room temperature. As with many research chemicals, standard safety procedures should be followed . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the associated Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O.ClH/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16;/h1-6,8H,7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQUVFCRPFHNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and 2-pyridone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The reaction between 3-chlorobenzyl chloride and 2-pyridone results in the formation of an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2-Chlorophenyl Substitution

Compound: 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

  • Molecular Formula : C₁₂H₁₂ClN₃O (free base)
  • CAS Number : 1016527-33-5
  • Key Difference : The chlorine atom is substituted at the 2-position of the phenyl ring instead of the 3-position.
  • Significance : Positional isomerism can influence physicochemical properties (e.g., solubility, melting point) and biological activity due to steric and electronic effects.

Substituent Variation: Methoxymethyl Analog

Compound: 5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one

  • Molecular Formula : C₉H₁₀N₄O (free base)
  • CAS Number : 1691799-30-0
  • Key Difference : Replacement of the 3-chlorobenzyl group with a methoxymethyl (-CH₂OCH₃) substituent.
  • Significance : The absence of the chlorophenyl group reduces molecular weight (174.21 g/mol for the free base) and alters lipophilicity .

Core Structure Variation: Thiazole-Containing Analog

Compound: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate

  • Molecular Formula : C₁₀H₉ClN₂S·HCl·H₂O
  • Molecular Weight : 279.18 g/mol
  • CAS Number : 690632-12-3
  • Key Difference: Replacement of the dihydropyridinone core with a thiazole ring, introducing sulfur into the structure.
  • Physical Properties: Melting point 203–204°C, higher than typical dihydropyridinone derivatives .

Piperazine-Based Derivatives

Compound : 1-(3-Chlorophenyl)piperazine Hydrochloride

  • Molecular Formula : C₁₀H₁₂ClN₂·HCl
  • CAS Number : 13078-15-4
  • Key Difference: A piperazine ring replaces the dihydropyridinone core, retaining the 3-chlorophenyl group.
  • Application : Commonly used as a reference standard in pharmaceutical impurity profiling .

Data Table: Comparative Analysis

Compound Name Molecular Formula (Free Base/Salt) Molecular Weight (g/mol) Purity Melting Point (°C) CAS Number Structural Feature
5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one Hydrochloride C₁₂H₁₂ClN₃O·HCl 271.15 ≥95% Not reported Not available Dihydropyridinone, 3-chlorobenzyl
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one C₁₂H₁₂ClN₃O ~262.76 (free base) Not reported Not reported 1016527-33-5 2-Chlorophenyl positional isomer
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one C₉H₁₀N₄O 174.21 Not reported Not reported 1691799-30-0 Methoxymethyl substituent
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate C₁₀H₉ClN₂S·HCl·H₂O 279.18 Not reported 203–204 690632-12-3 Thiazole core, monohydrate form
1-(3-Chlorophenyl)piperazine Hydrochloride C₁₀H₁₂ClN₂·HCl 231.13 Not reported Not reported 13078-15-4 Piperazine core

Research Findings and Discussion

Impact of Chlorine Position : The 2-chlorophenyl isomer (CAS 1016527-33-5) has a lower molecular weight (~262.76 g/mol) compared to the 3-chlorophenyl analog (271.15 g/mol), suggesting differences in crystallinity and solubility .

Role of Core Structure : Thiazole-containing analogs (e.g., CAS 690632-12-3) exhibit higher melting points (203–204°C) due to increased rigidity and hydrogen bonding from the sulfur atom .

Pharmaceutical Relevance : Piperazine derivatives like 1-(3-chlorophenyl)piperazine hydrochloride (CAS 13078-15-4) are critical in impurity profiling, highlighting the importance of chlorophenyl motifs in drug development .

Biological Activity

5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride, also known by its CAS number 2138005-71-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : 5-amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride
  • Molecular Formula : C12H11ClN2O·HCl
  • Molecular Weight : 258.14 g/mol
  • Physical Form : Powder
  • Purity : 95%

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation. For instance, it may affect pathways related to dihydrofolate reductase (DHFR), a target for various antitumor drugs .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could help mitigate oxidative stress in cells, a factor often associated with cancer progression .
  • Cell Cycle Regulation : There is evidence that compounds similar to this one can induce cell cycle arrest in cancer cells, thereby preventing their proliferation and promoting apoptosis .

Antitumor Activity

A study conducted on related compounds indicated that they could inhibit the growth of cancer cells resistant to certain dietary carcinogens. This suggests that this compound may have similar potential in targeting resistant cancer cell lines .

Case Studies and Research Findings

StudyFindings
Antitumor Efficacy A high-throughput screening identified compounds that inhibit growth in PhIP-resistant cancer cells, indicating potential for similar compounds like 5-amino derivatives .
Mechanistic Insights Research on DHFR inhibition showed that related compounds can destabilize DHFR through metabolic pathways, suggesting a mechanism for antitumor activity .
Cell Cycle Impact Compounds with similar structures have shown the ability to induce apoptosis in cancer cells by disrupting cell cycle progression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride, and how can structural confirmation be achieved?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as acylation or nucleophilic substitution. For example, acylation reactions (e.g., coupling a chlorophenylmethyl group to a dihydropyridinone scaffold) under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) are common . Post-synthesis, structural confirmation requires:

  • 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to verify aromatic proton environments and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS to confirm [M+H]+ ion).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Key Techniques :

  • Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition points (e.g., >200°C indicates suitability for high-temperature reactions) .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (if applicable).
  • Elemental Analysis : Validates C, H, N, and Cl content against theoretical values (deviation <0.4% acceptable) .
    • Data Table Example :
ParameterMethodExpected Result
PurityHPLC≥95%
Molecular WeightESI-MS~280.7 g/mol (M+H)+
Chlorine ContentElemental Analysis~12.6% (theoretical)

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.
  • Storage : Store in airtight containers at 2–8°C, away from moisture (hygroscopic nature may degrade stability) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and scalability of the synthesis process?

  • Optimization Strategies :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates .
  • Catalyst Selection : Compare Pd/C vs. Raney Nickel for hydrogenation steps (e.g., Pd/C may reduce byproducts).
  • Temperature Control : Use reflux conditions (80–100°C) for cyclization steps, monitored via in-situ FTIR to track carbonyl group formation .
    • Data Contradictions : If yields plateau at ~60%, consider impurity profiling (e.g., LC-MS to identify side products like unreacted amines) .

Q. How should discrepancies in biological activity data between different studies be systematically addressed?

  • Resolution Workflow :

Assay Validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, serum-free media).

Dose-Response Analysis : Compare IC50 values across studies using Hill slope calculations to assess potency consistency.

Metabolite Screening : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., free amine forms) that may alter activity .

  • Case Study : If conflicting results arise in kinase inhibition assays, validate target binding via SPR (surface plasmon resonance) to measure direct interaction kinetics .

Q. What computational approaches are recommended for elucidating the pharmacological targets of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or MAPK), focusing on hydrogen bonding with the pyridinone moiety .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interaction).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with activity using descriptors like logP and polar surface area .

Key Considerations for Experimental Design

  • Reproducibility : Document batch-specific variations (e.g., solvent lot numbers, humidity levels) to mitigate data variability .
  • Negative Controls : Include unsubstituted dihydropyridinone analogs to isolate the role of the 3-chlorophenyl group in bioactivity .

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